molecular formula C18H18N2OS B2739193 2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702655-56-9

2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No. B2739193
CAS RN: 702655-56-9
M. Wt: 310.42
InChI Key: JIJHUBAYOWGEKA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a benzoxadiazocine ring, which is a type of heterocyclic compound (a ring structure that contains atoms of at least two different elements). This type of structure is often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. It might undergo reactions typical of other similar heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Unexpected Transformations : The compound 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one and its thione version undergo slow isomerization in DMSO, forming mixtures with 4-(5-bromo-2-hydroxyphenyl)-3,4-dihydropyrimidin-2(1Н)-one(thione) under certain conditions. This highlights the compound's potential for complex chemical transformations (Sedova et al., 2017).

Antifungal and Antimicrobial Applications

  • Antifungal Activity : A novel series of Mannich bases derived from the key compound 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione showed significant antifungal activity against various human pathogenic fungal strains. This suggests potential applications in developing antifungal drugs (Nimbalkar et al., 2016).

Material Science Applications

  • Corrosion Inhibition : Oxadiazole derivatives have been evaluated for their efficiency in inhibiting corrosion on mild steel in acidic environments. These derivatives demonstrate high inhibition efficiency, suggesting applications in materials science for protecting metals against corrosion (Kalia et al., 2020).

Pharmaceutical and Medicinal Chemistry

  • Calcium-Sensitizing Agents : Certain benzodiazocine derivatives act as calcium-sensitizing agents without inhibiting phosphodiesterase (PDE) III or other known inotropic mechanisms, suggesting potential therapeutic applications in treating heart conditions (Herold et al., 1995).

Structural and Mechanistic Studies

  • Tautomeric Transformations : Research on 1-phenyl-3-methylpyrazol-2-in-5-thione and its derivatives in crystalline phase and solutions has revealed insights into tautomeric transformations, which are essential for understanding the reactivity and stability of such compounds (Chmutova et al., 2001).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. If it’s a drug, it might interact with a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions could involve further studies on the synthesis, properties, and potential applications of this compound. This could include exploring its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12-7-9-13(10-8-12)20-17(22)19-15-11-18(20,2)21-16-6-4-3-5-14(15)16/h3-10,15H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJHUBAYOWGEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

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